Limonene

Description

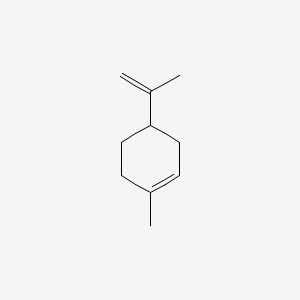

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-prop-1-en-2-ylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,10H,1,5-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGQYMWWDOXHJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Record name | DIPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3303 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | limonene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Limonene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9003-73-0 | |

| Record name | Polylimonene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2029612 | |

| Record name | Limonene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dipentene appears as a colorless liquid with an odor of lemon. Flash point 113 °F. Density about 7.2 lb /gal and insoluble in water. Hence floats on water. Vapors heavier than air. Used as a solvent for rosin, waxes, rubber; as a dispersing agent for oils, resins, paints, lacquers, varnishes, and in floor waxes and furniture polishes., Liquid, Colorless liquid with a citrus-like odor; [ChemIDplus], A colorless liquid with an odor of lemon. | |

| Record name | DIPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3303 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexene, 1-methyl-4-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Limonene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7847 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LIMONENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/797 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

352 °F at 760 mmHg (USCG, 1999), Colorless liquid; lemon-like odor. Specific gravity: 0.857 at 15.5 °C/15.5 °C; BP: 175-176 °C; Refractive index: 1.473 at 20 °C. Miscible with alcohol; insoluble in water /Limonene, inactive/, 352 °F | |

| Record name | DIPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3303 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LIMONENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/797 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

115 °F (USCG, 1999), 45 °C, 113 °F (45 °C) (Close cup), 115 °F | |

| Record name | DIPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3303 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Limonene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7847 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LIMONENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/797 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

In water, 7.57 mg/L at 25 °C, Miscible with alcohol, Miscible with alcohol, ether. | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.842 at 69.8 °F (USCG, 1999) - Less dense than water; will float, 0.8402 at 20.85 °C/4 °C, 0.842 at 69.8 °F | |

| Record name | DIPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3303 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LIMONENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/797 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

4.7 (Air = 1) | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.55 [mmHg], 1.55 mm Hg at 25 °C /extrapolated/ | |

| Record name | Limonene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7847 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Impurities are mainly other monoterpenes, such as myrcene (7-methyl-3-methylene-1,6-octadiene), alpha-pinene (2,6,6-trimethyl-bicyclo[3.1.1]hept-2-ene), alpha-pinene (6,6-dimethyl-2-methylene-bicyclo[3.1.1]heptane), sabinene (2-methyl-5-(1-methylethyl)-bicyclo[3.1.0]hexan-2-ol), and Gamma3-carene ((1S-cis)-3,7,7-trimethyl-bicyclo[4.1.0]hept-2-ene). | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Colorless mobile liquid, Clear to light yellow liquid | |

CAS No. |

138-86-3, 5989-27-5, 7705-14-8, 8016-20-4, 9003-73-0 | |

| Record name | DIPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3303 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Limonene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Limonene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Limonene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | LIMONENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dipentene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexene, 1-methyl-4-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Limonene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipentene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-1-methyl-4-(1-methylvinyl)cyclohexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | limonene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LIMONENE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MC3I34447 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Polylimonene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032473 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | LIMONENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/797 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-40 °F (USCG, 1999), -95.5 °C, -40 °F | |

| Record name | DIPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3303 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LIMONENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/797 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

Stereochemical Determinants of Olfaction: A Technical Guide to Limonene Enantiomers

Executive Summary

This technical guide provides a rigorous analysis of the olfactory and sensory properties of limonene enantiomers: (+)-(R)-limonene and (-)-(S)-limonene .[1] While chemically identical in boiling point, density, and refractive index, these stereoisomers exhibit divergent sensory profiles due to the chiral selectivity of human olfactory receptors (ORs).[1][2] This document is designed for researchers in drug development, flavor chemistry, and sensory science, focusing on the mechanistic basis of chiral recognition, quantitative sensory thresholds, and validated protocols for enantioselective analysis.[1]

Molecular Chirality & Stereochemistry

Limonene (1-methyl-4-(1-methylethenyl)-cyclohexene) possesses a single chiral center at the C4 position of the cyclohexene ring. This stereocenter dictates the spatial arrangement of the isopropenyl group, resulting in two non-superimposable mirror images.

Stereochemical Configuration

-

(+)-(R)-Limonene: The isopropenyl group is oriented in the rectus (right) configuration. This is the naturally dominant form found in citrus essential oils (orange, lemon, grapefruit).

-

(-)-(S)-Limonene: The isopropenyl group is oriented in the sinister (left) configuration. This enantiomer is abundant in conifer oils (pine, fir) and Mentha species.

Physicochemical Identity vs. Biological Divergence

It is critical to note that in an achiral environment (e.g., standard GC-MS with a non-polar column), these enantiomers are indistinguishable. They co-elute and share identical mass spectra. Differentiation requires a chiral environment, either a chiral stationary phase in chromatography or the chiral protein binding pockets of biological receptors.

Psychophysics & Sensory Profiles

The human olfactory system is a highly evolved chiral discriminator.[2] The divergence in perception between limonene enantiomers is a textbook example of the "lock and key" mechanism in G-Protein Coupled Receptor (GPCR) activation.

Comparative Sensory Attributes

The following table synthesizes data from sensory panels and psychophysical studies.

| Feature | (+)-(R)-Limonene | (-)-(S)-Limonene |

| Primary Odor Quality | Citrus, Orange peel, Sweet | Piney, Turpentine-like, Resinous, Harsh Lemon |

| Secondary Notes | Fresh, fruity | Minty, herbaceous, solvent-like |

| Hedoic Tone | High (Pleasant) | Low to Medium (Medicinal/Industrial) |

| Natural Source | Citrus sinensis (Orange) | Pinus spp. (Pine), Mentha spicata |

| Trigeminal Effect | Mild irritation at high conc. | Moderate pungency; sharper than (R) |

Odor Detection Thresholds (ODT)

Thresholds vary significantly based on the matrix (air vs. water vs. oil). The values below represent consensus ranges from standardized 3-AFC (Alternative Forced Choice) protocols.

| Medium | (+)-(R)-Limonene Threshold | (-)-(S)-Limonene Threshold | Note |

| Air | 10 – 20 ppb (v/v) | 15 – 25 ppb (v/v) | High sensitivity; comparable potency. |

| Water | 10 – 60 ppb | 10 – 60 ppb | Hydrophobicity limits solubility/headspace. |

| Oil Matrix | > 500 ppb | > 500 ppb | Lipophilic retention suppresses volatility. |

Technical Insight: While the detection thresholds (potency) are similar, the recognition thresholds (ability to identify the quality) often differ, with (+)-limonene being more universally recognized due to cultural association with citrus.

Mechanistic Basis: Chiral Recognition in GPCRs

The discrimination of limonene enantiomers occurs at the peripheral level within the olfactory epithelium.

The Combinatorial Code

Unlike a simple one-receptor-one-odorant model, limonene enantiomers activate a unique subset of the ~400 functional human olfactory receptors.

-

Binding Pocket Dynamics: The hydrophobic binding cleft of the OR is chiral. The isopropenyl tail of (+)-limonene sterically fits into specific sub-sites (e.g., interacting with phenylalanine or leucine residues) that the (-)-limonene tail cannot access due to steric clash.

-

Signal Transduction: Successful binding stabilizes the receptor in an active conformation, triggering the cAMP-dependent pathway.

Signal Transduction Pathway

The following diagram illustrates the pathway from chiral binding to depolarization.

Figure 1: Differential activation of Olfactory Receptors (ORs) by Limonene enantiomers initiates the cAMP signal transduction cascade.

Analytical & Sensory Protocols

To ensure data integrity in research, one must verify the enantiomeric purity of the test material. Commercial "Dipentene" is often a racemic mixture and unsuitable for specific sensory studies.

Gas Chromatography-Olfactometry (GC-O)

This is the gold standard for correlating molecular chirality with sensory perception.

Protocol:

-

Column Selection: Use a cyclodextrin-based chiral capillary column (e.g.,

-DEX or equivalent).[3] Standard non-polar columns (DB-5) cannot separate these enantiomers. -

Injection: Split injection (ratio 1:20) to prevent column overload.

-

Detection: The column effluent is split 50:50 between a Mass Spectrometer (for ID) and an Olfactory Port (sniff port).

-

Humidification: The sniff port line must be humidified to prevent drying of the panelist's nasal mucosa, which alters sensitivity.

Figure 2: GC-O Workflow for the simultaneous chemical separation and sensory characterization of chiral volatiles.

Sensory Discrimination Testing (Triangle Test)

To statistically validate if a population can distinguish the enantiomers:

-

Setup: Prepare three samples: two containing (+)-Limonene, one containing (-)-Limonene (or vice versa).

-

Concentration: Ensure samples are iso-intense. Differences in intensity can act as a confounding cue.

-

Task: Panelists (n > 30) must identify the "odd" sample.

-

Analysis: Use binomial distribution tables to determine statistical significance (

).

Applications in Therapeutics & Drug Development

Beyond flavor and fragrance, the specific enantiomer used affects therapeutic outcomes.

-

Anxiolytic Effects: Studies suggest (+)-limonene inhalation significantly increases systolic blood pressure and alertness (sympathetic activation), whereas (-)-limonene has more sedative properties.

-

Permeation Enhancers: In transdermal drug delivery, limonene is used to disrupt the stratum corneum. The choice of enantiomer can influence the degree of lipid disruption and skin irritation potential.

-

Metabolic Fate: The stereochemistry influences metabolism by Cytochrome P450 enzymes, affecting the bioavailability of co-administered drugs.

References

-

Friedman, L., & Miller, J. G. (1971). Odor Incongruity and Chirality. Science.

-

Leffingwell, J. C. (2003). Chirality & Odour Perception.[1][4][5] Leffingwell & Associates.

-

Plotto, A., et al. (2004).[6] Odour and flavour thresholds for key aroma components in an orange juice matrix. Flavour and Fragrance Journal.

-

Sowndhararajan, K., & Kim, S. (2016). Influence of Fragrances on Human Psychophysiological Activity. Scientia Pharmaceutica.

-

European Food Safety Authority (EFSA) . (2015). Scientific Opinion on the safety of limonene. EFSA Journal.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Chemistry of Taste and Smell: How Chirality Affects Senses – Chiralpedia [chiralpedia.com]

- 3. gcms.cz [gcms.cz]

- 4. m.youtube.com [m.youtube.com]

- 5. Citrus science: learn with limonene – scienceinschool.org [scienceinschool.org]

- 6. diverdi.colostate.edu [diverdi.colostate.edu]

Technical Whitepaper: Antioxidant Potential of Limonene and Its Derivatives

Executive Summary

The therapeutic landscape of terpenes has shifted from viewing them merely as direct radical scavengers to recognizing them as potent modulators of cellular signaling. Limonene (1-methyl-4-(1-methylethenyl)-cyclohexene), a cyclic monoterpene, exemplifies this paradigm. While it possesses moderate direct antioxidant capacity due to its allylic hydrogens and double bonds, its primary therapeutic value lies in its ability to activate the Nrf2/Keap1/HO-1 pathway , the master regulator of cytoprotection.

This guide analyzes the antioxidant potential of Limonene and its key derivatives—Perillic Acid, Perillyl Alcohol, and Carvone . It provides a technical deep-dive into the structure-activity relationships (SAR) that drive efficacy, details self-validating experimental protocols for quantification, and outlines the formulation strategies required to translate these volatile compounds into stable drug candidates.

Chemical Basis & Structure-Activity Relationship (SAR)

The Limonene Scaffold

Limonene exists as two enantiomers, with d-limonene ((+)-limonene) being the most biologically active isomer found in citrus oils. Its antioxidant potential is structurally governed by:

-

Endocyclic Double Bond (C1-C2): Susceptible to oxidation, forming epoxides.

-

Exocyclic Double Bond (C8-C9): A site for radical addition.

-

Allylic Hydrogens: The C3 and C6 positions allow for hydrogen atom transfer (HAT), a key mechanism in neutralizing lipid peroxyl radicals.

Functionalization and Derivatives

Metabolic or chemical oxidation of limonene yields derivatives with altered solubility and pharmacokinetics.

-

Perillic Acid: Formed via the oxidation of the exocyclic methyl group. It shows enhanced solubility and bioavailability compared to the parent compound.

-

Carvone: A ketone derivative resulting from allylic oxidation. It exhibits distinct immunomodulatory properties.[1][2][3]

-

Limonene-1,2-diol: A hydrolysis product of limonene epoxide, often used as a biomarker for limonene metabolism.

Transformation Pathway Visualization

The following diagram illustrates the oxidative transformation of Limonene into its bioactive derivatives.

Figure 1: Metabolic and chemical biotransformation pathways of d-Limonene yielding bioactive derivatives.

Mechanistic Pathways: Beyond Scavenging

While direct radical scavenging (measured by DPPH/ABTS) is relevant for food preservation, the in vivo pharmacological effect is driven by gene regulation.

The Nrf2/HO-1 Axis

Limonene acts as a Michael acceptor or electrophile that modifies cysteine residues (specifically Cys151) on Keap1 . This modification disrupts the Keap1-Nrf2 interaction, preventing Nrf2 ubiquitination and degradation.

-

Stabilization: Nrf2 accumulates in the cytoplasm.

-

Translocation: Nrf2 moves to the nucleus.

-

Transcription: Nrf2 binds to the Antioxidant Response Element (ARE).[1][4]

-

Expression: Upregulation of Phase II enzymes: Heme Oxygenase-1 (HO-1), NQO1, and SOD.

Signaling Cascade Visualization

Figure 2: Activation of the cytoprotective Nrf2 signaling pathway by Limonene.

Comparative Efficacy Data

The following table synthesizes data regarding the antioxidant and cytotoxic potential of Limonene compared to its derivatives. Note that while Limonene is a safer preventative agent, Perillic Acid often shows higher potency in specific radical scavenging assays due to the carboxylic acid moiety facilitating proton donation.

| Compound | Molecular Weight | DPPH IC50 (µg/mL)* | Mechanism Focus | Key Therapeutic Application |

| d-Limonene | 136.24 | > 500 (Weak) | Nrf2 Activation, Lipoperoxidation inhibition | Chemoprevention, Skin photo-protection |

| Perillic Acid | 166.22 | ~ 150 (Moderate) | ROS Scavenging + Protein Isoprenylation inhibition | Anticancer (Glioblastoma), Anti-inflammatory |

| Carvone | 150.22 | ~ 200 (Moderate) | NF-κB inhibition | Immunomodulation, Digestive health |

| Limonene-1,2-diol | 170.25 | > 1000 (Very Weak) | Excretion/Metabolism | Biomarker of exposure |

*Note: IC50 values are approximate and vary by solvent system. Limonene shows weak direct scavenging in DPPH but high efficacy in cell-based ROS reduction assays.

Experimental Protocols

To ensure scientific integrity, these protocols are designed with internal validation steps.

Protocol A: Cell-Based ROS Inhibition (DCFH-DA Assay)

Objective: Quantify the ability of Limonene to reduce intracellular Reactive Oxygen Species (ROS) in UVB-stressed HaCaT keratinocytes.

Reagents:

-

HaCaT Cells (immortalized human keratinocytes).[5]

-

DCFH-DA (2',7'-Dichlorofluorescin diacetate) - 10 µM working solution.

-

d-Limonene (Sigma-Aldrich, >98% purity).

-

Positive Control: N-Acetylcysteine (NAC).

Workflow:

-

Seeding: Plate HaCaT cells at

cells/well in 96-well black plates. Incubate for 24h. -

Pre-treatment: Treat cells with Limonene (10, 25, 50, 100 µM) for 2 hours. Include a Vehicle Control (DMSO < 0.1%) and Positive Control (NAC 5 mM).

-

Stress Induction: Wash cells with PBS. Expose to UVB irradiation (30 mJ/cm²) in a thin layer of PBS.

-

Probe Loading: Immediately replace PBS with serum-free media containing 10 µM DCFH-DA. Incubate for 30 min at 37°C in the dark.

-

Measurement: Wash twice with PBS. Measure fluorescence at Ex/Em: 485/535 nm.

-

Validation: Cell viability must be confirmed via MTT assay in parallel to ensure reduced fluorescence is not due to cell death.

Protocol B: Western Blot for Nrf2 Nuclear Translocation

Objective: Confirm the mechanism of action by observing Nrf2 movement from cytoplasm to nucleus.

Workflow:

-

Treatment: Treat cells with Limonene (50 µM) for 0, 1, 3, and 6 hours.

-

Fractionation: Use a Nuclear/Cytosol Extraction Kit (e.g., NE-PER) to separate lysates.

-

Validation:

-

Blot Cytosolic fraction for GAPDH (loading control) and Lamin B1 (nuclear marker - should be absent).

-

Blot Nuclear fraction for Lamin B1 (loading control) and GAPDH (cytosolic marker - should be absent).

-

-

Detection: Probe for Nrf2. An increase in nuclear Nrf2 with a concurrent decrease in cytosolic Nrf2 confirms activation.

Experimental Workflow Diagram

Figure 3: Integrated experimental workflow for validating antioxidant efficacy and cytotoxicity.

Drug Development & Formulation

Stability Challenges

Limonene is highly lipophilic (LogP ~4.57) and prone to autoxidation upon exposure to air, forming hydroperoxides which can be skin sensitizers. This instability complicates its use in pharmaceutical formulations.

Nano-Encapsulation Solutions

To preserve antioxidant activity and improve stability:

-

Chitosan Nanoparticles: Encapsulation of limonene in chitosan via ionic gelation prevents volatilization and oxidation.

-

Liposomes: Enhance skin permeation for topical antioxidant applications.

-

Solid Lipid Nanoparticles (SLNs): Provide a solid matrix that physically immobilizes limonene, reducing degradation rates by >50% compared to free oil.

References

-

Limonene protects human skin keratinocytes against UVB-induced photodamage and photoaging by activating the Nrf2-dependent antioxidant defense system. Source:[5][6] PubMed / Wiley Periodicals

-

The Antioxidant Activity of Limonene Counteracts Neurotoxicity Triggered by Aβ1-42 Oligomers in Primary Cortical Neurons. Source: MDPI (Antioxidants)

-

DFT Studies of the Activity and Reactivity of Limonene in Comparison with Selected Monoterpenes. Source: MDPI (Molecules)

-

D-Limonene: Promising and Sustainable Natural Bioactive Compound. Source: MDPI (Biomolecules)

-

From Citrus to Clinic: Limonene's Journey Through Preclinical Research, Clinical Trials, and Formulation Innovations. Source: PMC / NIH

Sources

- 1. researchgate.net [researchgate.net]

- 2. From Citrus to Clinic: Limonene’s Journey Through Preclinical Research, Clinical Trials, and Formulation Innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Limonene protects human skin keratinocytes against UVB-induced photodamage and photoaging by activating the Nrf2-dependent antioxidant defense system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Neuroprotective Effects of Limonene in Preclinical Models

Technical Guide for Drug Development & Research Applications [1][2]

Executive Summary

Limonene (specifically the D-enantiomer) is a cyclic monoterpene found abundantly in citrus essential oils. While historically utilized as a flavorant and fragrance, recent preclinical data positions it as a potent neuroprotective agent. Its lipophilic nature allows for significant Blood-Brain Barrier (BBB) permeability, enabling direct modulation of central nervous system (CNS) signaling.

This guide analyzes the mechanistic efficacy of Limonene across three major neurodegenerative axes: Oxidative Stress attenuation (Nrf2/HO-1) , Neuroinflammation suppression (NF-

Physicochemical Profile & Pharmacokinetics

Effective neuroprotection requires target accessibility. Limonene's physicochemical properties facilitate rapid CNS entry, a distinct advantage over hydrophilic neuroprotective agents.

-

Structure: 1-Methyl-4-(prop-1-en-2-yl)cyclohex-1-ene.

-

Lipophilicity: High (LogP

4.57), facilitating passive diffusion across the endothelial cells of the BBB. -

Metabolism: Rapidly metabolized in the liver (CYP450 system) into active metabolites, including Perillic Acid and Dihydroperillic Acid , which retain bioactivity.

-

Bioavailability: Oral bioavailability is limited by first-pass metabolism; however, intranasal and intraperitoneal (i.p.) administration in rodent models demonstrate high brain tissue accumulation.

Core Mechanisms of Action

Limonene does not act through a single target but rather functions as a "multi-target directed ligand."

The Nrf2/HO-1 Antioxidant Axis

Oxidative stress is the upstream instigator of neuronal death in Alzheimer's (AD) and Parkinson's (PD). Limonene disrupts the Keap1-Nrf2 complex, allowing Nrf2 translocation to the nucleus.

-

Mechanism: Upregulation of Antioxidant Response Element (ARE) genes.

-

Outcome: Increased expression of Heme Oxygenase-1 (HO-1), Superoxide Dismutase (SOD), and Catalase (CAT).

Anti-Neuroinflammation (NF- B)

Chronic microglial activation releases neurotoxic cytokines. Limonene inhibits the phosphorylation of I

-

Outcome: Downregulation of TNF-

, IL-1

Neurotransmitter Modulation[4]

-

Cholinergic: Acts as an Acetylcholinesterase (AChE) inhibitor (comparable to Galantamine in specific in vitro assays), preserving Acetylcholine (ACh) levels.

-

GABAergic: Modulates GABA-A receptors, providing anxiolytic effects often comorbid with neurodegeneration.

Visualization: Molecular Signaling Pathways

The following diagram illustrates the dual-action mechanism of Limonene in a neuronal cell.

Caption: D-Limonene exerts neuroprotection by simultaneously upregulating the Nrf2 antioxidant pathway, inhibiting NF-

Therapeutic Applications: Preclinical Data Summary

The following table synthesizes key findings from validated rodent models. Note the distinction between prophylactic (pre-treatment) and therapeutic (post-injury) efficacy.

| Disease Model | Model Type | Dosage & Route | Key Biological Outcomes | Reference Grounding |

| Alzheimer's (AD) | Scopolamine-induced Amnesia (Mice) | 100 mg/kg (Oral) | Reversal of AChE hyperactivity; Improved Morris Water Maze performance; Reduced MDA levels. | Eddin et al. (2021) [1] |

| Alzheimer's (AD) | A | Dietary (10-100 | Reduced ROS generation; Prevention of ERK hyper-phosphorylation; Rescued "Rough Eye Phenotype." | Wang et al. (2022) [2] |

| Parkinson's (PD) | Rotenone-induced Neurotoxicity (Rats) | 50 mg/kg (Oral) | Preservation of Tyrosine Hydroxylase (TH+) neurons in Substantia Nigra; Reduced | Shin et al. (2023) [3] |

| Ischemic Stroke | MCAO (transient) in SHRsp Rats | 20 mg/kg (i.p.) | Decreased infarct volume; Upregulation of VEGF; Preservation of BBB integrity via reduced MMP-9. | Wang et al. (2018) [4] |

| Anxiety/Stress | Maternal Separation / CUMS | 10 mg/kg (Oral) | Increased time in Open Arms (Elevated Plus Maze); Modulation of GABA-A receptor subunits. | Lima et al. (2013) [5] |

Validated Experimental Protocols

To ensure reproducibility, the following protocol details the Assessment of Oxidative Stress Markers in Brain Tissue . This assay is the "gold standard" for validating Limonene's mechanism in AD and PD models.

Protocol: Brain Tissue Homogenization & Biochemical Assay

Objective: Quantify Malondialdehyde (MDA), Superoxide Dismutase (SOD), and Glutathione (GSH) levels in Limonene-treated murine brains.

Reagents & Equipment[1]

-

Lysis Buffer: 0.1M Phosphate Buffer (pH 7.4) + 1.15% KCl.

-

Inhibitors: PMSF (Protease inhibitor cocktail).

-

Equipment: Tissue Homogenizer (e.g., Polytron), Refrigerated Centrifuge (4°C).

Step-by-Step Workflow

-

Euthanasia & Extraction: Decapitate animal under anesthesia. Rapidly remove the brain and dissect the region of interest (Hippocampus for AD; Striatum for PD) on ice.

-

Washing: Rinse tissue in ice-cold isotonic saline to remove blood (hemoglobin interferes with colorimetric assays).

-

Homogenization:

-

Weigh tissue.

-

Add Lysis Buffer (1:10 w/v ratio).

-

Homogenize at 12,000 rpm for 30 seconds (3 bursts, 10s intervals) on ice.

-

-

Centrifugation: Centrifuge homogenate at 14,000 x g for 20 minutes at 4°C .

-

Supernatant Collection: Collect the supernatant (cytosolic fraction). Discard the pellet (nuclear/debris) unless analyzing nuclear Nrf2.

-

Assay Execution:

Visualization: Experimental Workflow

Caption: Critical workflow for isolating cytosolic fractions to assess oxidative stress markers. Cold-chain maintenance (4°C) is vital for enzyme stability.

Translational Challenges & Future Directions

While preclinical data is robust, translating Limonene to clinical neurology faces specific hurdles:

-

Dosing Scaling: The effective rodent dose (50-100 mg/kg) translates to a high human equivalent dose (HED).

-

Calculation:

. -

Solution: Nano-encapsulation or intranasal delivery systems to bypass systemic metabolism and enhance brain targeting.

-

-

Volatility: Limonene is volatile and sensitive to oxidation (forming limonene oxide, which can be allergenic). Pharmaceutical formulations must utilize lipid-based carriers or cyclodextrin complexes to ensure stability.

-

Chronic Safety: While GRAS (Generally Recognized As Safe) for food, chronic high-dose neurotherapeutic safety profiles need Phase I validation.

References

-

Eddin, L. B., et al. (2021). Neuroprotective Potential of Limonene and Limonene Containing Natural Products.[6] Molecules.[1][2][3][7][4][5][8][9][10][11] [Link]

-

Wang, C., et al. (2022).

42-induced neurotoxicity in Drosophila models of Alzheimer's disease.[4] Frontiers in Pharmacology. [Link] -

Shin, J., et al. (2023). Limonene, a Monoterpene, Mitigates Rotenone-Induced Dopaminergic Neurodegeneration by Modulating Neuroinflammation. Antioxidants.[1][2][7][4][5][10][11][12] [Link]

-

Wang, X., et al. (2018). Protective effects of D-Limonene against transient cerebral ischemia in stroke-prone spontaneously hypertensive rats. Experimental and Therapeutic Medicine. [Link]

-

Lima, N. G., et al. (2013). Anxiolytic-like activity and GC-MS analysis of (R)-(+)-limonene fragrance, a natural compound found in foods and plants. Pharmacology Biochemistry and Behavior. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. d-Limonene protects PC12 cells against corticosterone-induced neurotoxicity by activating the AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective Potential of Limonene and Limonene Containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Investigating the Mechanisms Involved in Scopolamine-induced Memory Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Components of lemon essential oil attenuate dementia induced by scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Antioxidant Activity of Limonene Counteracts Neurotoxicity Triggered byAβ1-42 Oligomers in Primary Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective Potential of Limonene and Limonene Containing Natural Products [mdpi.com]

- 12. Protective effects of D-Limonene against transient cerebral ischemia in stroke-prone spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

Precision Modulation of the Gut Microbiome via Dietary D-Limonene

Mechanisms, Protocols, and Therapeutic Applications [1][2]

Executive Technical Summary

Dietary D-Limonene (1-methyl-4-(1-methylethenyl)-cyclohexane) is emerging as a potent, non-antibiotic modulator of the gut microbiome, distinct from its traditional role as a flavorant. Unlike broad-spectrum antibiotics that ablate microbial diversity, Limonene acts as a selective remodeling agent . It preferentially inhibits pathogenic taxa (e.g., Enterobacteriaceae, Desulfovibrionaceae) while promoting mucin-degrading and anti-inflammatory commensals, specifically Akkermansia muciniphila and Lactobacillus species.

This guide provides a validated technical framework for utilizing Limonene to reverse dysbiosis associated with metabolic syndrome and Inflammatory Bowel Disease (IBD). It details the pharmacodynamics of colonic delivery, specific signaling pathways (TLR4/NF-κB inhibition), and a self-validating experimental protocol for preclinical research.

Mechanistic Framework: The Gut-Liver-Immune Triad

Limonene does not merely "kill" bacteria; it fundamentally alters the host-microbe signaling landscape. Its efficacy relies on three synergistic mechanisms:

Selective Antimicrobial Action & Membrane Disruption

Limonene is lipophilic. It accumulates in the bacterial cell membrane, altering permeability and disrupting the proton motive force.

-

Selectivity: Gram-negative pathogens with specific outer membrane lipid compositions are often more susceptible than Gram-positive commensals like Lactobacillus.

-

Outcome: Reduction in LPS-producing proteobacteria (Escherichia, Klebsiella), leading to a decrease in systemic endotoxemia.

Barrier Restoration via CB1R Antagonism

Limonene acts as a novel antagonist to Cannabinoid Receptor Type 1 (CB1R) in the intestinal epithelium.[3]

-

Mechanism: CB1R activation typically increases permeability. Limonene blocks this, upregulating Tight Junction (TJ) proteins: Zonula Occludens-1 (ZO-1) , Occludin , and Claudin-1 .[3][4]

-

Result: Restoration of transepithelial electrical resistance (TEER) and prevention of paracellular leakage of luminal antigens.

Immunomodulation via TLR4/NF-κB Suppression

By reducing the abundance of LPS-bearing bacteria and directly interacting with enterocytes, Limonene inhibits the Toll-Like Receptor 4 (TLR4) cascade.

-

Pathway: Inhibition of TLR4

Reduced phosphorylation of IκB -

Biomarkers: Downregulation of TNF-α, IL-6, and IL-1β cytokines.[4][5]

Visualization: The Limonene Signaling Cascade

Caption: Figure 1. Multi-target mechanism of D-Limonene. It simultaneously remodels the microbiome to reduce LPS load, antagonizes CB1R to seal the gut barrier, and inhibits inflammatory signaling.

Validated Experimental Protocol

To generate reproducible data, researchers must control for Limonene's volatility and rapid absorption in the upper GI tract. This protocol ensures colonic delivery.

Formulation & Delivery

-

Vehicle: Do not use simple aqueous suspension. Limonene is hydrophobic.

-

Recommended Method: Microencapsulation or Fiber-Adsorption .

-

Protocol: Mix D-Limonene with dietary fiber (e.g., cellulose or inulin) or encapsulate in alginate beads to delay release until the cecum/colon.

-

-

Dosage:

-

Murine Model (C57BL/6):30–60 mg/kg/day (preventative) or 100–300 mg/kg/day (therapeutic/acute colitis).

-

Administration: Oral gavage (daily) or admixed in high-fat diet (HFD) pellets.

-

The "Self-Validating" Workflow

This workflow includes checkpoints to verify that the observed effects are due to microbiome modulation and not systemic absorption alone.

Step 1: Baseline Normalization

-

Day -7: Acclimatize mice. Collect baseline fecal pellets.

-

Checkpoint: 16S sequencing must show no significant beta-diversity divergence between groups prior to treatment.

Step 2: Treatment & Sampling

-

Duration: Minimum 8 weeks (chronic metabolic models) or 14 days (DSS-colitis models).

-

Sampling: Weekly fecal collection. Flash freeze in liquid nitrogen immediately to preserve RNA/metabolites.

Step 3: Multi-Omics Analysis

-

Taxonomic Profiling: 16S rRNA sequencing (V3-V4 region).

-

Metabolomics: Gas Chromatography-Mass Spectrometry (GC-MS) for Short-Chain Fatty Acids (SCFAs).

-

Host Validation: RT-qPCR of distal colon tissue for Zo1, Ocln, Tnf, Il6.

Visualization: Experimental Workflow

Caption: Figure 2. Integrated workflow for assessing Limonene-induced microbiome modulation, ensuring correlation between microbial shifts and host phenotypic outcomes.

Data Interpretation: Taxonomic & Functional Shifts

The following table summarizes the expected quantitative shifts based on current high-impact literature. Use this as a reference standard for your experimental results.

Table 1: Key Microbial Biomarkers of Limonene Treatment

| Bacterial Taxon | Phylum | Direction of Change | Functional Implication |

| Akkermansia muciniphila | Verrucomicrobia | Increase (↑↑) | Mucin turnover, improved barrier integrity, anti-obesity effects. |

| Lactobacillus spp. | Firmicutes | Increase (↑) | Lactate production, pathogen exclusion, immune tolerance. |

| Desulfovibrionaceae | Proteobacteria | Decrease (↓↓) | Reduction in sulfate reduction and endotoxin production. |

| Enterobacteriaceae | Proteobacteria | Decrease (↓↓) | Marker of reduced gut inflammation and dysbiosis. |

| Firmicutes/Bacteroidetes | N/A | Decrease (↓) | Reversal of the "obese microbiome" ratio; improved metabolic profile. |

Table 2: Functional Metabolite Outputs

| Metabolite | Expected Trend | Physiological Mechanism |

| LPS (Endotoxin) | Decrease (↓↓) | Reduced abundance of Gram(-) pathogens; improved barrier prevents translocation. |

| Propionate/Acetate | Modulated | Associated with Akkermansia abundance; drives AMPK activation in liver. |

| Triglycerides (Liver) | Decrease (↓) | Result of reduced lipid absorption and improved beta-oxidation. |

Critical Considerations for Drug Development

When translating these findings into therapeutic candidates:

-

Bioavailability Paradox: Pure Limonene is rapidly absorbed in the stomach. For microbiome modulation, colonic availability is non-negotiable . Formulations must utilize enteric coatings or fiber matrices (e.g., pectin-based delivery) to ensure the compound reaches the distal gut.

-

Dose-Response Window: While 30-100 mg/kg is effective, excessive doses (>500 mg/kg) may cause broad-spectrum antimicrobial effects, potentially reducing beneficial diversity. Dose titration is critical.

-

Combination Therapy: Limonene shows synergy with probiotics (specifically L. rhamnosus). Co-administration may enhance colonization rates of the probiotic by clearing competitive niches.

References

-

Limonene alleviated ulcerative colitis via anti-inflammation, anti-oxidation and regulating intestinal microenvironment. PubMed. [Link]

-

Modulation of Gut Microbiota by Essential Oils and Inorganic Nanoparticles. Frontiers in Nutrition. [Link]

-

Dietary limonene promotes gastrointestinal barrier function via upregulating tight/adherens junction proteins through cannabinoid receptor type-1 antagonistic mechanism. BioFactors. [Link]

-

Limonene Exerts Anti-Inflammatory Effect on LPS-Induced Jejunal Injury in Mice by Inhibiting NF-κB/AP-1 Pathway. PubMed Central. [Link]

-

Effect of a Fiber D-Limonene-Enriched Food Supplement on Intestinal Microbiota and Metabolic Parameters of Mice on a High-Fat Diet. Pharmaceutics. [Link]

-

D-Limonene Promotes Anti-Obesity in 3T3-L1 Adipocytes and High-Calorie Diet-Induced Obese Rats by Activating the AMPK Signaling Pathway. Nutrients. [Link]

-

Health Effects and Therapeutic Potential of the Gut Microbe Akkermansia muciniphila. Microorganisms. [Link]

Sources

- 1. Frontiers | Modulation of Gut Microbiota by Essential Oils and Inorganic Nanoparticles: Impact in Nutrition and Health [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Dietary limonene promotes gastrointestinal barrier function via upregulating tight/adherens junction proteins through cannabinoid receptor type-1 antagonistic mechanism and alters cellular metabolism in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Limonene alleviated ulcerative colitis via anti-inflammation, anti-oxidation and regulating intestinal microenvironment in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Protective Effect of Lemon Essential Oil and Its Major Active Component, D-Limonene, on Intestinal Injury and Inflammation of E. coli-Challenged Mice [frontiersin.org]

Synergistic Effects of Limonene with Other Terpenes: A Mechanistic & Experimental Guide

Executive Summary: Beyond the "Entourage Effect"

The "entourage effect" has long been a colloquialism in cannabis and botanical medicine, often lacking rigorous definition. For drug development professionals, this concept must be translated into pharmacological synergy : where the interaction index (

Limonene (

This guide dissects the molecular mechanisms of these synergies and provides a validated experimental framework for quantifying them.

Part 1: Limonene as a Permeation Enhancer (The Bioavailability Architect)

Before acting on receptors, terpenes must traverse biological barriers. Limonene is a hydrocarbon terpene that significantly outperforms oxygenated terpenes (like cineole) in permeation enhancement.[1]

Mechanism of Action

Limonene acts primarily by lipid extraction and fluidization . It intercalates into the intercellular lipid bilayers of the stratum corneum (SC), disrupting the ordered packing of ceramides and cholesterol. This increases the diffusion coefficient of co-administered drugs.

-

Lipophilicity: Limonene preferentially enhances the transport of lipophilic compounds.

-

Lag Time Reduction: Studies indicate limonene can reduce permeation lag time by up to 20% compared to controls.[1]

Visualization: Permeation Enhancement Mechanism

Figure 1: Limonene disrupts lipid packing in the stratum corneum, creating 'fluidized' channels that enhance the flux of co-administered therapeutics.

Part 2: Mechanistic Synergies (The "Why")

Neuropsychiatric Synergy: Limonene + Linalool

Target Indication: Anxiety, Depression, and Sedation.

While Limonene regulates dopamine and GABA via Adenosine A2A receptors , Linalool acts primarily on 5-HT1A (serotonin) and glutamate receptors. The combination creates a multi-target blockade of excitatory signaling while promoting inhibitory tone.

-

Limonene: Increases cytosolic GABA levels and inhibits glutamate release via A2A receptor modulation in the striatum.

-

Linalool: Blocks voltage-gated calcium channels (VGCC) and interacts with the 5-HT1A receptor to reduce synaptic excitability.

Analgesic & Anti-Inflammatory Synergy: Limonene + -Caryophyllene

Target Indication: Neuropathic Pain and Chronic Inflammation.

This pairing leverages the Cannabinoid Type 2 (CB2) receptor system without psychoactivity.

- -Caryophyllene (BCP): A selective CB2 agonist. Activation inhibits adenylate cyclase and cAMP, reducing nociceptor excitability.[2]

-

Limonene: Suppresses pro-inflammatory cytokines (TNF-

, IL-1 -

Synergy: Isobolographic analysis in rodent models suggests that combining BCP with anti-inflammatory agents results in synergistic antinociception, likely by simultaneously dampening peripheral inflammation (Limonene) and blocking central pain transmission (BCP).

Visualization: Signaling Convergence

Figure 2: Convergence of Limonene, Linalool, and

Part 3: Experimental Validation Protocols

To claim synergy, one must move beyond "additive" assumptions. The Checkerboard Assay combined with Fractional Inhibitory Concentration Index (FICI) calculation is the gold standard for in vitro validation (e.g., antimicrobial or cytotoxic studies).

Protocol: Checkerboard Synergy Assay

Objective: Determine the FICI of Limonene combined with Terpene B.

Materials:

-

96-well microtiter plates.[4]

-

Mueller-Hinton Broth (MHB) or appropriate cell culture media.

-

Standardized Inoculum (

CFU/mL for bacteria).[4] -

Stock solutions of Limonene and Terpene B (emulsified with 0.5% Tween-80 if necessary).

Step-by-Step Workflow:

-

Preparation: Create 2-fold serial dilutions of Limonene (Row A to H) and Terpene B (Column 1 to 12).

-

Matrix Setup:

-

X-axis (Columns): Increasing concentration of Terpene B.

-

Y-axis (Rows): Increasing concentration of Limonene.

-

Note: Include single-agent controls in the final row/column.

-

-

Inoculation: Add

of standardized inoculum to all wells. -

Incubation: Incubate at

for 18–24 hours. -

Readout: Measure Optical Density (OD600) or use Resazurin dye for visual viability.

-

Calculation: Calculate FICI for wells showing no growth (MIC).

Interpretation Table:

| FICI Value | Interaction Type | Clinical Significance |

| Synergy | Highly desirable; dose reduction possible. | |

| Additive | Predictable summation of effects. | |

| Indifferent | No interaction. | |

| Antagonism | Detrimental combination.[5] |

Visualization: Experimental Workflow

Figure 3: Step-by-step workflow for the Checkerboard Synergy Assay to validate terpene interactions.

Part 4: Therapeutic Applications & Data Summary[4][6][11]

The following table summarizes key synergistic pairs supported by mechanistic or in vitro data.

| Primary Terpene | Synergistic Partner | Therapeutic Target | Mechanism of Synergy |

| Limonene | Linalool | Anxiety / Sedation | Dual modulation of Adenosine A2A and 5-HT1A receptors; Glutamate blockade. |

| Limonene | Pain / Inflammation | Peripheral cytokine suppression (Limonene) + Central CB2 agonism (BCP). | |

| Limonene | Antimicrobial (MRSA) | Membrane permeabilization (Limonene) + Heat Shock/ROS induction (Pinene). | |

| Limonene | Geraniol | Transdermal Delivery | Limonene fluidizes SC lipids, facilitating Geraniol's entry for localized effects. |

Part 5: References

-

Song, Y., et al. (2021). D-limonene reduces anxiety-related behaviour by regulating dopaminergic and GABAergic neuronal activity in the striatum through adenosine A2A receptors.[6] ResearchGate.[7] Link

-

Guzmán-Gutiérrez, S. L., et al. (2015). Linalool and

-pinene exert their antidepressant-like activity through the monoaminergic pathway.[8] Life Sciences.[8] Link -

Segovia-Oropeza, K., et al. (2024). Synergistic Antinociceptive Effect of

-Caryophyllene Oxide in Combination with Paracetamol.[2] PubMed Central. Link -

Herman, A., & Herman, A. P. (2015). Essential oils and their constituents as skin penetration enhancers for transdermal drug delivery: a review. Journal of Pharmacy and Pharmacology. Link

-

BenchChem. Application Notes and Protocols for Checkerboard Synergy Assay.Link

-

Noumi, E., et al. (2018). Antibacterial, antibiofilm and antioxidant activities of essential oil and limonene. Microbial Pathogenesis. Link

Sources

- 1. Transdermal Drug Delivery Enhancement by Compounds of Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synergistic Antinociceptive Effect of β-Caryophyllene Oxide in Combination with Paracetamol, and the Corresponding Gastroprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analgesic Potential of Terpenes Derived from Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. academicjournals.org [academicjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Linalool and β-pinene exert their antidepressant-like activity through the monoaminergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Stability and Fabrication of Limonene-Based Nanoemulsions: A Technical Guide

Executive Summary

Limonene (

This guide addresses the physicochemical architecture required to stabilize Limonene-in-Water (O/W) emulsions. We move beyond basic emulsification to focus on the kinetic trapping of limonene droplets using ripening inhibitors (long-chain triglycerides) and high-energy homogenization protocols. The objective is to achieve a shelf-stable nanoemulsion with a mean droplet diameter (

Part 1: The Physics of Instability

The Ostwald Ripening Mechanism

Unlike long-chain vegetable oils, limonene emulsions do not fail primarily due to coalescence (droplet fusion). They fail due to Ostwald Ripening —the diffusion of oil molecules from small droplets to larger ones through the aqueous phase.

This is driven by the Kelvin Effect , where the solubility of the dispersed phase is higher near the surface of smaller droplets due to greater curvature pressure.

The Equation of Failure (LSW Theory):

- : Ripening rate[1]

- : Interfacial tension

- : Molar volume of the oil

- : Diffusion coefficient of oil in water

- : Solubility of oil in the continuous phase

Critical Insight: Limonene has a high

The Strategic Solution: Ripening Inhibitors

To halt this, we must apply Raoult’s Law . By incorporating a secondary oil with extremely low water solubility (e.g., MCT, Corn Oil, or Soybean Oil) into the limonene phase, we create an "entropic penalty" for the limonene leaving the droplet. As limonene diffuses out, the concentration of the insoluble inhibitor increases, lowering the chemical potential of the limonene and arresting the diffusion.

Part 2: Formulation Architecture

The Lipid Phase (The "Inhibitor" Ratio)

A pure limonene emulsion is thermodynamically doomed. You must blend limonene with a ripening inhibitor.

-

Recommended Ratio: 50:50 (Limonene : MCT/Corn Oil).

-

Justification: This blend balances bioactive payload with kinetic stability.

The Surfactant System

-

Small Molecule (Tween 80): Preferred for generating the smallest droplet sizes (<150 nm) due to rapid adsorption kinetics during high-pressure homogenization.

-

Biopolymer (Whey Protein Isolate - WPI): Preferred if oxidative stability is the priority. WPI forms a thick viscoelastic interface that acts as a physical barrier to oxygen, retarding the conversion of limonene to limonene oxide and carvone.

Part 3: Fabrication Methodology (High-Pressure Homogenization)

This protocol utilizes a "Top-Down" high-energy approach.

Reagents

-

Oil Phase: D-Limonene (10% w/w) + MCT Oil (10% w/w).

-

Aqueous Phase: Deionized Water (78% w/w) + Tween 80 (2% w/w).

-

Preservative: Sodium Azide (0.02%) (for lab stability testing only).[4]

Step-by-Step Protocol

Step 1: The Coarse Pre-Emulsion [4]

-

Action: Dissolve Tween 80 in the water phase. Slowly add the Oil Phase (pre-mixed Limonene/MCT) while shearing.

-